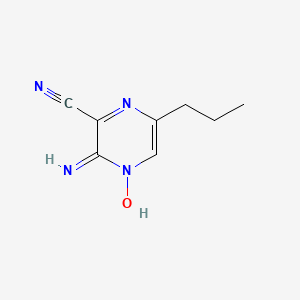
4-Hydroxy-3-imino-6-propyl-3,4-dihydropyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with hydroxy, imino, propyl, and carbonitrile groups. Compounds with such structures often exhibit significant biological activities and are of interest in medicinal chemistry and other scientific fields .
Vorbereitungsmethoden
The synthesis of 4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, and cycloaddition reactions. For instance, cyclization of appropriate precursors under controlled conditions can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Analyse Chemischer Reaktionen
4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by the substituents.
Reduction: Reduction reactions can modify the imino group to an amino group under suitable conditions.
Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives exhibit antimicrobial, antiviral, and antifungal activities.
Industry: It can be used in the synthesis of materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile can be compared with other nitrogen-containing heterocyclic compounds, such as:
Pyrrolopyrazine derivatives: These compounds also exhibit significant biological activities and are used in similar applications.
Pyrimidine derivatives: Known for their anticancer properties, these compounds share some structural similarities with pyrazine derivatives.
The uniqueness of 4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
50627-14-0 |
|---|---|
Molekularformel |
C8H10N4O |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c1-2-3-6-5-12(13)8(10)7(4-9)11-6/h5,10,13H,2-3H2,1H3 |
InChI-Schlüssel |
AOTLMWDTEQQIDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN(C(=N)C(=N1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)


![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
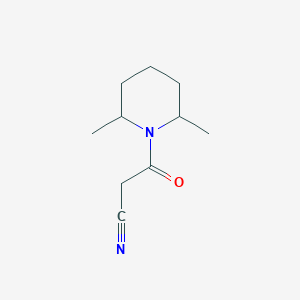

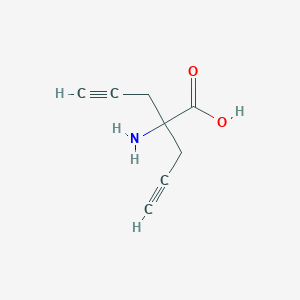

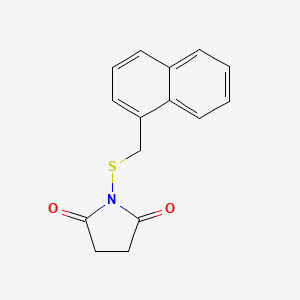


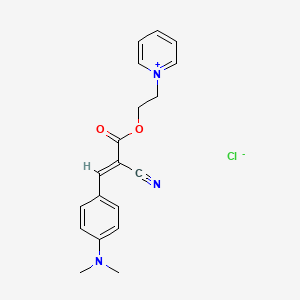
![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)
